molecular formula C24H25F3N2O B3698149 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B3698149
M. Wt: 414.5 g/mol
InChI Key: SGDAEIOMKHBTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxynaphthalene and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Methoxynaphthalene Intermediate: This step involves the methylation of naphthol to form 4-methoxynaphthalene.

    Synthesis of the Trifluoromethylphenyl Intermediate:

    Coupling Reaction: The final step involves coupling the methoxynaphthalene and trifluoromethylphenyl intermediates with piperazine under specific conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a ketone, while reduction of the aromatic rings would yield partially or fully hydrogenated products.

Scientific Research Applications

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[[4-methylphenyl]methyl]piperazine: Substitutes the trifluoromethyl group with a methyl group, potentially altering its properties.

Uniqueness

The presence of both the methoxynaphthalene and trifluoromethylphenyl groups in 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine makes it unique. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O/c1-30-23-11-8-19(21-4-2-3-5-22(21)23)17-29-14-12-28(13-15-29)16-18-6-9-20(10-7-18)24(25,26)27/h2-11H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDAEIOMKHBTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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